Cas no 872010-35-0 (N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide)

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene carboxamide core with a phenyl-substituted butyl side chain. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as an intermediate or scaffold for bioactive molecule development. The tetrahydrobenzothiophene moiety enhances stability and modulates electronic properties, while the phenylbutyl group may influence lipophilicity and binding affinity. The compound’s defined stereochemistry and functional groups allow for precise derivatization, making it valuable for structure-activity relationship studies. Its synthetic accessibility and modular design support applications in drug discovery, particularly targeting central nervous system or enzyme-related pathways.
N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide structure
872010-35-0 structure
Product Name:N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
CAS No:872010-35-0
MF:C19H23NOS
MW:313.457023859024
CID:5460471
Update Time:2025-05-19

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
    • STL028216
    • Z30633297
    • Inchi: 1S/C19H23NOS/c1-14(11-12-15-7-3-2-4-8-15)20-19(21)18-13-16-9-5-6-10-17(16)22-18/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,20,21)
    • InChI Key: MHSSLMLCNHWXAA-UHFFFAOYSA-N
    • SMILES: S1C(C(NC(C)CCC2C=CC=CC=2)=O)=CC2=C1CCCC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 366
  • XLogP3: 5.2
  • Topological Polar Surface Area: 57.3

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N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Related Literature

Additional information on N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS No. 872010-35-0)

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a highly specialized organic compound with the CAS registry number 872010-35-0. This compound belongs to the class of heterocyclic compounds and features a unique combination of functional groups that make it a subject of interest in both academic and industrial research. The molecule consists of a benzothiophene ring system fused with a tetrahydro structure, which is further substituted with a carboxamide group and a 4-phenylbutan-2-yl substituent. This combination of structural elements contributes to its distinctive chemical properties and potential applications in various fields.

The benzothiophene moiety in N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a key feature that influences its electronic properties. Recent studies have shown that benzothiophene derivatives exhibit interesting photophysical properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The tetrahydro structure further modulates the electronic characteristics by introducing steric hindrance and altering the conjugation pathways within the molecule. This makes N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide a promising candidate for use in materials science and nanotechnology.

The carboxamide group attached to the benzothiophene ring plays a crucial role in enhancing the compound's solubility and stability under various conditions. This functional group also facilitates the formation of hydrogen bonds, which can be exploited in drug design for improving bioavailability and pharmacokinetic properties. Recent research has highlighted the potential of N-(4-phenylbutan-2-yli)-substituted benzothiophenes as scaffolds for developing new therapeutic agents targeting specific biological pathways. For instance, studies have demonstrated that these compounds can act as inhibitors of certain enzymes involved in inflammatory processes and cancer progression.

The 4-phenvlbutan-yli substituent adds another layer of complexity to the molecular structure by introducing aromaticity and hydrophobicity. This substituent not only enhances the molecule's stability but also contributes to its ability to interact with biological targets through π–π stacking interactions. Recent advancements in computational chemistry have enabled researchers to model the binding affinities of N-(4-phenvlbutan-yli)-benzothiophenes with various proteins, providing insights into their potential therapeutic applications.

From a synthetic perspective, N-(4-phenvlbutan-yli)-benzothiophenes are typically prepared through multi-step reactions involving coupling reactions and ring-forming processes. The synthesis often requires precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.

In terms of applications, N-(4-phenvlbutan-yli)-benzothiophenes are being explored for their potential in drug discovery programs targeting chronic diseases such as cancer and neurodegenerative disorders. Their unique combination of structural features makes them ideal candidates for modulating protein-protein interactions or inhibiting key enzymes involved in disease progression. Additionally, these compounds are being investigated for their role as building blocks in advanced materials science applications.

Recent studies have also focused on understanding the environmental impact of N-(4-phenvlbutan-yli)-benzothiophenes, particularly their biodegradability and toxicity profiles. These investigations are crucial for ensuring that any commercial applications do not pose significant risks to ecosystems or human health.

In conclusion, N-(4-phenvlbutan-yli)-benzothiophenes represent a fascinating class of compounds with diverse potential applications across multiple disciplines. Their unique structural features make them valuable tools for researchers working at the intersection of chemistry, biology, and materials science. As ongoing research continues to uncover new insights into their properties and functions, it is likely that these compounds will play an increasingly important role in both academic research and industrial innovation.

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